molecular formula C13H14ClN3O B1425601 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1182447-14-8

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1425601
CAS No.: 1182447-14-8
M. Wt: 263.72 g/mol
InChI Key: ZTUOEBCSFVHMCP-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline ( 1182447-14-8) is a high-purity chemical compound supplied for use as a heterocyclic building block in medicinal chemistry and drug discovery research . This specialty amine, with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol, belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized for their notable bioisosteric properties and wide spectrum of potential biological activities . The 1,2,4-oxadiazole scaffold is a privileged structure in pharmaceutical development, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This particular derivative, featuring a cyclopentyl substituent and a chloroaniline moiety, is a valuable intermediate for researchers designing and synthesizing novel molecules for biological evaluation. Compounds based on the 1,2,4-oxadiazole core have been explored for various applications, including the development of anticancer agents, antiviral, antibacterial, and anti-inflammatory substances, making them a significant focus in hit-to-lead optimization campaigns . This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUOEBCSFVHMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 1182447-14-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The oxadiazole moiety is known to enhance the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Cytotoxicity :
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
      • IC50 values against MCF-7 (breast adenocarcinoma) were reported to be in the micromolar range.
      • Comparative studies indicated that it has greater cytotoxicity than standard chemotherapeutic agents such as doxorubicin .
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that this compound acts as a potent inducer of apoptosis in cancer cell lines such as MDA-MB-231 and MEL-8 through the activation of p53 and caspase pathways .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes linked to cancer progression. Notably, it has shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Study 1: Anticancer Activity

A study conducted on various oxadiazole derivatives indicated that this compound demonstrated superior anticancer activity compared to other derivatives. The research utilized a panel of cancer cell lines including CEM-13 (T acute lymphoblastic leukemia) and U937 (acute monocytic leukemia), showcasing its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the compound significantly increased the expression levels of apoptotic markers such as p53 and reduced cell viability in a dose-dependent manner. Western blot analysis confirmed the cleavage of caspase-3, indicating the initiation of apoptotic pathways .

Data Summary Table

Biological Activity Cell Line IC50 Value (µM) Mechanism
CytotoxicityMCF-7~0.65Apoptosis induction
CytotoxicityMDA-MB-231~2.41Apoptosis induction
Enzyme InhibitionhCA IX89 pMEnzyme inhibition
Enzyme InhibitionhCA II0.75 nMEnzyme inhibition

Comparison with Similar Compounds

Structural and Substituent Analysis

The 1,2,4-oxadiazole scaffold is frequently modified to tune physicochemical and biological properties. Key structural variations among analogs include:

  • Substituent on the oxadiazole ring : Cyclopentyl (target compound) vs. tert-butyl, methyl, ethyl, aryl, or polar groups (methoxyethyl).
  • Position and type of halogen : Chlorine at position 2 (target) vs. position 4 in other derivatives.
  • Aniline modifications : Nitro, methoxy, or alkyl groups on the benzene ring.
Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole Halogen Position Molecular Formula Key Properties/Activities
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline Cyclopentyl 2 C₁₄H₁₅ClN₃O Hypothesized antimicrobial/antitumor
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline tert-Butyl None C₁₂H₁₅N₃O Antitumor (IC₅₀ ~9.4 µM for derivative)
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline Methyl 4 C₉H₈ClN₃O Structural analog; no activity reported
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline Ethyl None (nitro at 2) C₁₀H₁₀N₄O₃ Screening compound for drug discovery
4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline Methoxyethyl 2 C₁₂H₁₄ClN₃O₂ Polar substituent; discontinued product

Impact of Substituents on Bioactivity

  • Cyclopentyl vs. tert-Butyl: The cyclopentyl group (monocyclic, moderate steric bulk) may enhance membrane permeability compared to the highly bulky tert-butyl group. The tert-butyl analog demonstrated antitumor activity (IC₅₀ ~9.4 µM) , suggesting that steric bulk could influence target binding.
  • Aryl vs. Aliphatic Groups: Compounds with aryl substituents (e.g., 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) showed antimicrobial activity against MRSA (MIC 2 µg/mL) . In contrast, the cyclopentyl group’s aliphatic nature may favor interactions with hydrophobic enzyme pockets.
  • Chlorine Position: Chlorine at position 2 (target) vs.

Physicochemical Properties

  • Hydrogen Bonding : The aniline NH₂ group and oxadiazole N/O atoms provide hydrogen-bonding sites, critical for target engagement .

Q & A

Q. What are the most effective synthetic routes for 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Amidoxime Route : React cyclopentylamidoxime with a halogenated aniline derivative (e.g., 4-chloro-2-aminobenzoic acid) in a one-pot reaction. Activation with carbodiimides (e.g., CDI) followed by cyclodehydration at 120°C for 4 hours yields the oxadiazole core .
  • 1,3-Dipolar Cycloaddition : Utilize nitrile oxides and nitriles under microwave irradiation to form the oxadiazole ring, followed by functionalization of the aniline group .
    Optimization Tips : Use DMF as a solvent to enhance reaction efficiency, and purify via column chromatography (59–75% yields reported for analogs) .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles, ring orientation (interplanar angles ~9–22°), and hydrogen-bonding patterns (e.g., NH···O interactions) .
  • Spectroscopic Techniques : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., cyclopentyl group at C3 of oxadiazole) and FT-IR to confirm NH2_2 and C-Cl stretches .

Q. What factors influence the solubility and stability of this compound in biological assays?

Methodological Answer:

  • Solubility : The cyclopentyl group increases lipophilicity, reducing aqueous solubility. Use co-solvents like DMSO (≤10% v/v) or PEG-400 to prepare stock solutions .
  • Stability : Monitor pH (6–8 preferred) and avoid prolonged exposure to light/heat. LC-MS tracking is recommended to detect decomposition .

Q. What preliminary biological activities have been reported for structural analogs?

Methodological Answer:

  • Anticancer Activity : Analogs with tert-butyl or methyl substituents exhibit moderate activity (IC50_{50} ~9–20 µM) against 11 cancer cell lines via apoptosis induction .
  • Antimicrobial Potential : Oxadiazole-aniline hybrids show MIC values of 2–8 µg/mL against Gram-positive bacteria, likely through membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Analysis : Replace cyclopentyl with tert-butyl or aryl groups to assess steric/electronic effects. For example, tert-butyl analogs show enhanced anticancer potency due to hydrophobic interactions with target proteins .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the aniline para-position to improve metabolic stability .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Control for Batch Variability : Characterize compound purity (>98% via HPLC) and confirm solubility protocols to minimize artifacts .

Q. What strategies are effective for elucidating multi-target mechanisms of action?

Methodological Answer:

  • Proteomics : Perform thermal shift assays (TSA) to identify target proteins by monitoring thermal stabilization upon ligand binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with kinases (e.g., EGFR) or tubulin, focusing on oxadiazole ring π-stacking and aniline hydrogen bonding .

Q. How can computational methods improve synthetic route design?

Methodological Answer:

  • DFT Calculations : Predict reaction energetics for cyclodehydration steps (e.g., activation energy ~25 kcal/mol for tert-butyl analogs) to optimize temperature and catalyst use .
  • Retrosynthetic AI Tools : Leverage platforms like ASKCOS to propose viable pathways for introducing the chloro-aniline moiety .

Q. What analytical techniques resolve structural ambiguities in analogs?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between cyclopentyl protons and the oxadiazole ring to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HR-MS) : Differentiate isomers (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) via exact mass matching (<2 ppm error) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline

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